molecular formula C17H14ClNO5S B225758 5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate

5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate

Cat. No.: B225758
M. Wt: 379.8 g/mol
InChI Key: AJOPHKZEURNISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate is a chemical compound with the molecular formula C17H14ClNO5S and a molecular weight of 379.8 g/mol. This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2,5-dimethoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The benzenesulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-quinolinol: Similar structure but lacks the benzenesulfonate group.

    2,5-Dimethoxybenzenesulfonyl chloride: Contains the benzenesulfonate group but lacks the quinoline moiety.

Uniqueness

5-Chloro-8-quinolyl 2,5-dimethoxybenzenesulfonate is unique due to its combined quinoline and benzenesulfonate structure, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14ClNO5S

Molecular Weight

379.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C17H14ClNO5S/c1-22-11-5-7-14(23-2)16(10-11)25(20,21)24-15-8-6-13(18)12-4-3-9-19-17(12)15/h3-10H,1-2H3

InChI Key

AJOPHKZEURNISD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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